molecular formula C13H11NO3 B2859849 2-Benzyl-4-nitrophenol CAS No. 753009-59-5

2-Benzyl-4-nitrophenol

Cat. No.: B2859849
CAS No.: 753009-59-5
M. Wt: 229.235
InChI Key: LPZJACDNYUKILW-UHFFFAOYSA-N
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Description

2-Benzyl-4-nitrophenol is an organic compound with the molecular formula C₁₃H₁₁NO₃ It is a derivative of phenol, where the benzyl group is attached to the second carbon and the nitro group is attached to the fourth carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl-4-nitrophenol can be synthesized through a multi-step process involving the nitration of benzylphenol. The nitration reaction typically involves the use of nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position of the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where temperature, concentration, and reaction time are optimized for maximum yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzyl ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

2-Benzyl-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Nitrophenol: Similar structure but lacks the benzyl group.

    2-Nitrophenol: Nitro group is attached to the second position instead of the fourth.

    Benzylphenol: Lacks the nitro group.

Uniqueness: 2-Benzyl-4-nitrophenol is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-benzyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZJACDNYUKILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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